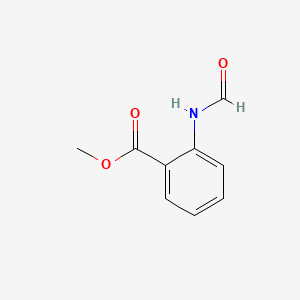

Methyl N-formylanthranilate

Descripción general

Descripción

Methyl N-formylanthranilate is an organic compound that belongs to the family of anthranilic acid derivatives. It is a colorless to pale yellow liquid with a fruity odor. It is used in various industries such as cosmetics, perfumes, and flavorings. This compound has also been extensively researched for its scientific applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Aplicaciones Científicas De Investigación

Metabolite Analysis

- Metabolism of Tolfenamic Acid : Methyl N-formylanthranilate, as a metabolite of tolfenamic acid, was studied using high-resolution NMR spectroscopy. The research focused on identifying the phase II metabolites of tolfenamic acid in urine samples, highlighting the role of this compound in drug metabolism studies (Sidelmann et al., 1997).

Microbial Degradation

- Oxygenolytic Ring Cleavage : The compound played a role in the microbial degradation of quinaldine and 4-oxoquinoline, leading to the formation of N-formylanthranilic acid. This study demonstrated a novel type of oxygenolytic ring cleavage, highlighting the environmental and microbial applications of this compound (Bauer et al., 1994).

Synthetic Chemistry

- N-Formylation and N-Methylation of Amines : This research discussed the environmentally benign N-formylation and N-methylation of primary and secondary amines using carbon dioxide, with a focus on the synthesis of N-formylated or N-methylated products. This compound, as a formylated product, illustrates the broader applications in synthetic organic chemistry (Bobbink et al., 2017).

Plant Physiology

- Methyltransferases in Maize : This study explored the biosynthesis of volatile methyl esters in maize, particularly focusing on methyl anthranilate and methyl salicylate. This compound’s derivative, methyl anthranilate, was identified as a key compound in plant defense against herbivores, demonstrating its significance in plant physiology (Köllner et al., 2010).

Catalyst Development

- Catalytic Methylation of Aromatic Amines : The research presented a novel methodology for the direct methylation of amines using formic acid, with this compound as a potential product. This study highlights its role in the development of new catalysts and synthetic methods in chemistry (Savourey et al., 2014).

Biomedical Research

- Synthesis and Biological Properties of Modified Chitosan : The study investigated N,N,N-Trimethylated chitosan, which involves N-methylation, a process related to the synthesis of this compound. This research is significant in the field of biomaterials and drug delivery systems (Verheul et al., 2008).

Mecanismo De Acción

Target of Action

Methyl N-formylanthranilate is a compound that primarily targets the kynurenine pathway of tryptophan metabolism . This pathway is crucial in the production of several important bioactive compounds.

Mode of Action

The interaction of this compound with its targets involves binding to specific enzymes in the kynurenine pathway . This binding can influence the rate of enzymatic reactions, leading to changes in the production of downstream metabolites.

Biochemical Pathways

This compound affects the kynurenine pathway, a major route of tryptophan metabolism . The downstream effects of this interaction include alterations in the levels of various metabolites, which can have significant physiological impacts.

Pharmacokinetics

It is known that the compound can be detected in the body after administration , indicating that it is absorbed and distributed. The impact of these properties on the bioavailability of this compound is an area of ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. For example, changes in the levels of this compound have been associated with alterations in the severity of symptoms in certain psychiatric conditions .

Análisis Bioquímico

Biochemical Properties

Methyl N-formylanthranilate plays a role in various biochemical reactions, particularly within the kynurenine pathway of tryptophan metabolism. This compound interacts with several enzymes and proteins, including formamidase, which catalyzes the hydrolysis of N-formyl-L-kynurenine to L-kynurenine . The interaction between this compound and formamidase is crucial for the regulation of tryptophan metabolism and the production of downstream metabolites such as nicotinic acid, NAD(H), and NADP(H) .

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving olanzapine treatment for schizophrenia, baseline levels of this compound were correlated with the therapeutic response . This compound affects cell signaling pathways, gene expression, and cellular metabolism, particularly within the context of the kynurenine pathway. The modulation of these cellular processes by this compound can have significant implications for mental health and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, it binds to formamidase, facilitating the hydrolysis of N-formyl-L-kynurenine . This interaction is essential for the proper functioning of the kynurenine pathway and the regulation of tryptophan metabolism. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . For instance, the neurotoxic effects of this compound in avian species highlight the importance of understanding its temporal dynamics . Long-term exposure to this compound may lead to alterations in cellular metabolism and function, necessitating careful monitoring in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and cellular function. At higher doses, it can induce toxic or adverse effects, particularly in avian species . The neurotoxic effects observed in birds underscore the need for precise dosage control and thorough evaluation of potential risks in animal studies .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism. This pathway includes several key enzymes, such as formamidase, which catalyzes the hydrolysis of N-formyl-L-kynurenine . The metabolic flux through this pathway can be influenced by the levels of this compound, affecting the production of metabolites like nicotinic acid and NAD(H) . Understanding the role of this compound in metabolic pathways is crucial for elucidating its biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution mechanisms of this compound are essential for understanding its cellular and systemic effects .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment . Understanding the subcellular localization of this compound is important for elucidating its precise mechanisms of action .

Propiedades

IUPAC Name |

methyl 2-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNPZFOYXWWMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068294 | |

| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish solid Fruity grape type aroma | |

| Record name | Methyl N-formylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl N-formylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1540/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

41270-80-8 | |

| Record name | Methyl N-formylanthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41270-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-formylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041270808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(formylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(formylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-FORMYLANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHM71YC88Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl n-formylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

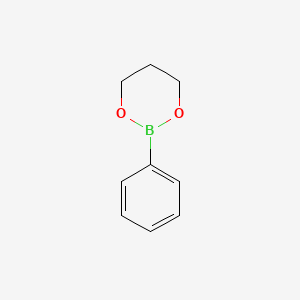

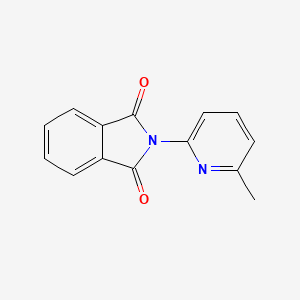

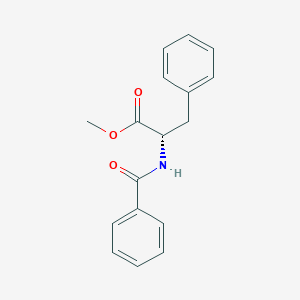

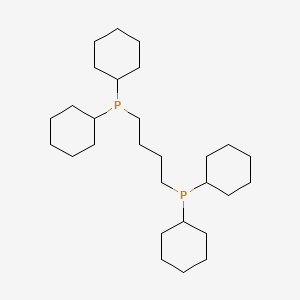

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying Methyl N-formylanthranilate in table grapes?

A1: The research paper [] focuses on identifying volatile compounds contributing to the diverse flavors of table grapes. This compound, alongside other compounds like α-pinene, β-pinene, phenylethyl alcohol, furaneol, and mesifurane, was found to contribute to specific flavor profiles in different grape cultivars. This finding enhances our understanding of the chemical basis of flavor in table grapes and can be valuable for breeding programs aiming to develop cultivars with desired flavor profiles.

Q2: The study mentions this compound contributing to the "sweet" flavor profile. Are there any other studies linking this compound to specific aroma profiles?

A2: While the study [] identifies this compound's contribution to the "sweet" profile in grapes, it primarily focuses on viticulture and food science. Further research in flavor chemistry and sensory analysis would be needed to explore potential aroma associations of this compound in other fruits or food products.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1583931.png)

![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)

![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)

![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)